6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring both bromine and chlorine substituents, contributes to its distinct chemical and biological behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors. A common synthetic route includes:
Starting Materials: 4-bromobenzohydrazide and 2,4-dichlorobenzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Cyclization: The intermediate hydrazone undergoes cyclization with thiadiazole to form the triazolothiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvent Systems: Selection of solvents that maximize solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions may target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Substituted triazolothiadiazines with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer: Shows potential in inhibiting the growth of certain cancer cell lines.
Medicine
Drug Development: Investigated as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or fungicide.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-fluorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
The presence of both bromine and chlorine substituents in 6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or distinct biological effects, making it a valuable subject for further research.
Properties
Molecular Formula |
C16H9BrCl2N4S |
---|---|
Molecular Weight |
440.1 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9BrCl2N4S/c17-10-3-1-9(2-4-10)14-8-24-16-21-20-15(23(16)22-14)12-6-5-11(18)7-13(12)19/h1-7H,8H2 |
InChI Key |
FFKNYXSUYUQCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.